molecular formula C13H15N3O5 B2631624 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide CAS No. 2034464-73-6

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2631624
CAS No.: 2034464-73-6
M. Wt: 293.279
InChI Key: VNPLSVPJJQLMPF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide is a synthetic organic compound designed for research applications. This molecule features a 2,4-dioxooxazolidine ring, a structure known to be of significant interest in medicinal chemistry , linked via an ethyl chain to a 6-ethoxypyridine-3-carboxamide group. The oxazolidinone core is a privileged scaffold in drug discovery, with derivatives demonstrating a range of biological activities, particularly as antibacterial agents . The specific research applications and mechanism of action for this compound are not fully detailed in the public domain and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-2-20-10-4-3-9(7-15-10)12(18)14-5-6-16-11(17)8-21-13(16)19/h3-4,7H,2,5-6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLSVPJJQLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the oxazolidinone intermediate, which is then reacted with an ethylated pyridine carboxylic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidinone ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The pyridine carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide are compared below with analogous compounds from the Enamine Ltd. catalogue () and Chemlyte Solutions (). Key differences in substituents, molecular weight, and functional groups are highlighted.

Compound Name CAS No. Molecular Weight Key Structural Features Potential Implications
This compound Not provided in evidence ~350 (estimated) Pyridine with ethoxy and carboxamide; oxazolidinone via ethyl linker Enhanced solubility (ethoxy group); potential antimicrobial/kinase inhibition
4-(4-Oxo-oxazolidin-3-yl)-butyric acid 886502-29-0 ~173 (estimated) Oxazolidinone linked to butyric acid Possible prodrug design (carboxylic acid for conjugation)
2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl 3,6-dichloropyridine-2-carboxylate 1090925-52-2 381.17 Dichloropyridine ester; benzoxazinone moiety Increased lipophilicity (chlorine substituents); potential CNS activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide 879456-10-7 ~393 (estimated) Bis-pyrazole with phenolic and methyl groups Dual hydrogen-bonding capacity; anti-inflammatory applications
N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydrohydropyrimidin-5-yl]-2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-N-(2-methylpropyl)acetamide 1147345-67-2 464.96 Chloropyridine; hydropyrimidine dione High molecular weight; potential kinase or protease inhibition

Structural and Functional Analysis:

  • Oxazolidinone Derivatives: The target compound shares the 2,4-dioxo-1,3-oxazolidin-3-yl group with 4-(4-oxo-oxazolidin-3-yl)-butyric acid. However, the latter lacks the pyridine-carboxamide scaffold, which may reduce target specificity compared to the ethoxypyridine-containing compound .
  • Pyridine-Based Analogues : The dichloropyridine ester in 1090925-52-2 introduces steric bulk and electron-withdrawing groups, likely enhancing membrane permeability but reducing aqueous solubility relative to the ethoxy-substituted target compound .
  • Carboxamide Linkers : The bis-pyrazole carboxamide (879456-10-7) demonstrates how carboxamide groups can facilitate hydrogen bonding in protein-ligand interactions, a feature shared with the target compound .

Research Findings and Implications

While direct pharmacological data for this compound are absent in the provided evidence, structural comparisons suggest:

Antimicrobial Potential: The oxazolidinone group is a hallmark of antibiotics like linezolid, implying possible activity against Gram-positive pathogens.

Kinase Inhibition : The pyridine-carboxamide scaffold resembles kinase inhibitors (e.g., crizotinib), where the ethoxy group may modulate selectivity .

Metabolic Stability: The ethyl linker between oxazolidinone and pyridine may reduce metabolic degradation compared to shorter linkers in analogues like 886502-29-0 .

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural composition that includes an oxazolidinone moiety and a pyridine carboxamide. The molecular formula is C12H14N4O4C_{12}H_{14}N_4O_4, with a molecular weight of 270.26 g/mol. Its structure can be represented as follows:

N 2 2 4 dioxo 1 3 oxazolidin 3 yl ethyl 6 ethoxypyridine 3 carboxamide\text{N 2 2 4 dioxo 1 3 oxazolidin 3 yl ethyl 6 ethoxypyridine 3 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino acid derivatives and carbonyl compounds.
  • Introduction of the Pyridine Core : A nucleophilic substitution reaction is used to attach the pyridine moiety.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis, leading to bactericidal effects.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on human neuroblastoma SH-SY5Y cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, affecting both bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further progression through the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to apoptosis.

Research Findings and Future Directions

Recent studies have highlighted the potential of this compound as a lead compound for developing new therapeutics against infectious diseases and cancer. Ongoing research aims to optimize its pharmacokinetic properties and assess its efficacy in vivo.

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